

Establishing Animal Models for Studying Djenkolism Pathogenesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Djenkolic acid*

Cat. No.: *B1670796*

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Introduction

Djenkolism is a form of acute kidney injury caused by the consumption of djenkol beans (*Archidendron pauciflorum*), a popular food in Southeast Asia. The causative agent is **djenkolic acid**, a sulfur-containing amino acid that can precipitate into sharp, needle-like crystals in the acidic environment of the kidneys.^{[1][2]} This crystallization can lead to mechanical obstruction of the renal tubules, inflammation, and acute tubular necrosis (ATN), manifesting clinically as flank pain, hematuria, and in severe cases, anuria and acute renal failure.^{[2][3][4]} The precise molecular pathogenesis of djenkolism is not fully understood, highlighting the need for robust animal models to investigate disease mechanisms and evaluate potential therapeutic interventions.^{[2][5]}

This document provides detailed application notes and protocols for establishing a rat model of djenkolism to study its pathogenesis.

Objectives

- To establish a reproducible animal model of djenkolism-induced acute kidney injury.
- To provide detailed protocols for the preparation and administration of djenkol bean extract.

- To outline key experimental procedures for assessing renal function and injury.
- To visualize the proposed signaling pathways and experimental workflows.

Animal Model Selection

Rats are a suitable animal model for studying djenkolism due to their anatomical and physiological similarities to humans in terms of renal function, as well as their widespread availability and ease of handling in a laboratory setting. Previous studies have successfully induced djenkolism-like symptoms in rats.[\[6\]](#)

Data Presentation

The following tables summarize key quantitative data relevant to establishing a djenkolism animal model.

Table 1: **Djenkolic Acid** Content in Djenkol Beans

Parameter	Value	Reference
Djenkolic Acid Concentration	0.3 - 1.3 g / 100 g (wet weight)	[2]
Free Djenkolic Acid	~93% of total	[6]

Table 2: Key Parameters for Monitoring Djenkolism in a Rat Model

Parameter	Method of Measurement	Expected Observation in Djenkolism
Renal Function		
Serum Creatinine	Biochemical Analyzer	Increased
Blood Urea Nitrogen (BUN)	Biochemical Analyzer	Increased
Urine Output	Metabolic Cages	Decreased
Urine Specific Gravity	Refractometer	Increased
Urine Analysis		
Appearance	Visual Inspection	Turbid, Milky
Hematuria	Urine Test Strips, Microscopy	Present
Proteinuria	Urine Test Strips, Albumin Assay	Present
Crystalluria	Microscopy	Needle-shaped crystals
Histopathology		
Kidney Tissue	H&E Staining	Acute tubular necrosis, glomerular cell necrosis
PAS Staining	Tubular damage, cast formation	
Masson's Trichrome Staining	Interstitial fibrosis (in chronic models)	
Oxidative Stress Markers		
Malondialdehyde (MDA)	TBARS Assay	Increased
Superoxide Dismutase (SOD)	SOD Assay Kit	Decreased
Catalase (CAT)	CAT Assay Kit	Decreased
Glutathione (GSH)	GSH Assay Kit	Decreased
Inflammatory Markers		

TNF- α	ELISA	Increased
IL-6	ELISA	Increased
MCP-1	ELISA	Increased
Apoptosis		
Apoptotic Cells	TUNEL Assay	Increased

Experimental Protocols

Protocol 1: Preparation of Djenkol Bean Extract

This protocol is adapted from the method described by Areekul et al. (1976).[\[6\]](#)

Materials:

- Fresh djenkol beans
- 70% Ethanol
- Distilled water
- Blender or homogenizer
- Filter paper
- Rotary evaporator
- Lyophilizer (optional)

Procedure:

- Wash fresh djenkol beans thoroughly with distilled water.
- Homogenize the beans with 70% ethanol at a ratio of 1:5 (w/v).
- Stir the mixture at room temperature for 24 hours.

- Filter the mixture through filter paper to separate the extract from the solid residue.
- Concentrate the filtrate using a rotary evaporator at 40-50°C to remove the ethanol.
- The resulting aqueous extract can be further concentrated or lyophilized to obtain a powdered extract.
- Store the extract at -20°C until use.

Protocol 2: Induction of Djenkolism in Rats via Oral Gavage

Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- Djenkol bean extract (prepared as in Protocol 1) or purified **djenkolic acid**
- Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
- Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
- Syringes

Procedure:

- Acclimatize rats for at least one week before the experiment with free access to standard chow and water.
- Divide the rats into experimental and control groups.
- Reconstitute the djenkol bean extract or **djenkolic acid** in the chosen vehicle to the desired concentration. A dose-response study is recommended to determine the optimal dose for inducing significant but sublethal kidney injury. Based on previous studies, a starting point could be a daily dose of the extract derived from a specific weight of beans per kilogram of body weight. For purified **djenkolic acid**, a dose-finding study starting from a lower dose and escalating is crucial. A study by Robinson et al. (2017) on a related compound, diglycolic

acid, used doses of 100 and 300 mg/kg in rats, with the higher dose showing significant renal injury.[7]

- Administer the djenkol bean extract or **djenkolic acid** solution to the experimental group via oral gavage once daily for a predetermined period (e.g., 3-7 days). The control group should receive the vehicle only. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[8]
- Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, urine output, and general behavior.
- At the end of the experimental period, euthanize the animals and collect blood and kidney tissues for further analysis.

Protocol 3: Assessment of Renal Function

Blood and Urine Analysis:

- Collect blood samples via cardiac puncture or from the tail vein into serum separator tubes.
- Centrifuge the blood at 3000 rpm for 15 minutes to obtain serum.
- Measure serum creatinine and BUN levels using a biochemical autoanalyzer.
- House rats in metabolic cages to collect 24-hour urine samples.
- Measure urine volume and specific gravity.
- Analyze urine for the presence of protein, blood, and crystals using urine test strips and light microscopy.

Protocol 4: Histopathological Examination of Kidney Tissue

Materials:

- 10% Neutral buffered formalin

- Paraffin
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stain
- Periodic acid-Schiff (PAS) stain
- Masson's trichrome stain

Procedure:

- Fix the harvested kidney tissues in 10% neutral buffered formalin for at least 24 hours.
- Process the fixed tissues and embed them in paraffin.
- Section the paraffin blocks at 4-5 μm thickness using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain the sections with H&E to assess general morphology and identify tubular necrosis, inflammatory cell infiltration, and cast formation.
- Use PAS staining to visualize the basement membranes and brush borders of the renal tubules.
- Employ Masson's trichrome staining to assess the degree of interstitial fibrosis.
- Examine the stained slides under a light microscope and score the pathological changes.

Protocol 5: Measurement of Oxidative Stress Markers

Procedure:

- Homogenize a portion of the kidney tissue in an appropriate buffer.

- Centrifuge the homogenate and collect the supernatant.
- Measure the levels of MDA, a marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
- Determine the activities of antioxidant enzymes such as SOD, CAT, and the levels of GSH using commercially available assay kits, following the manufacturer's instructions.

Protocol 6: Analysis of Inflammatory Markers

Procedure:

- Use the kidney tissue homogenate supernatant prepared for oxidative stress marker analysis.
- Measure the concentrations of pro-inflammatory cytokines such as TNF- α , IL-6, and the chemokine MCP-1 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

Protocol 7: Detection of Apoptosis by TUNEL Assay

Materials:

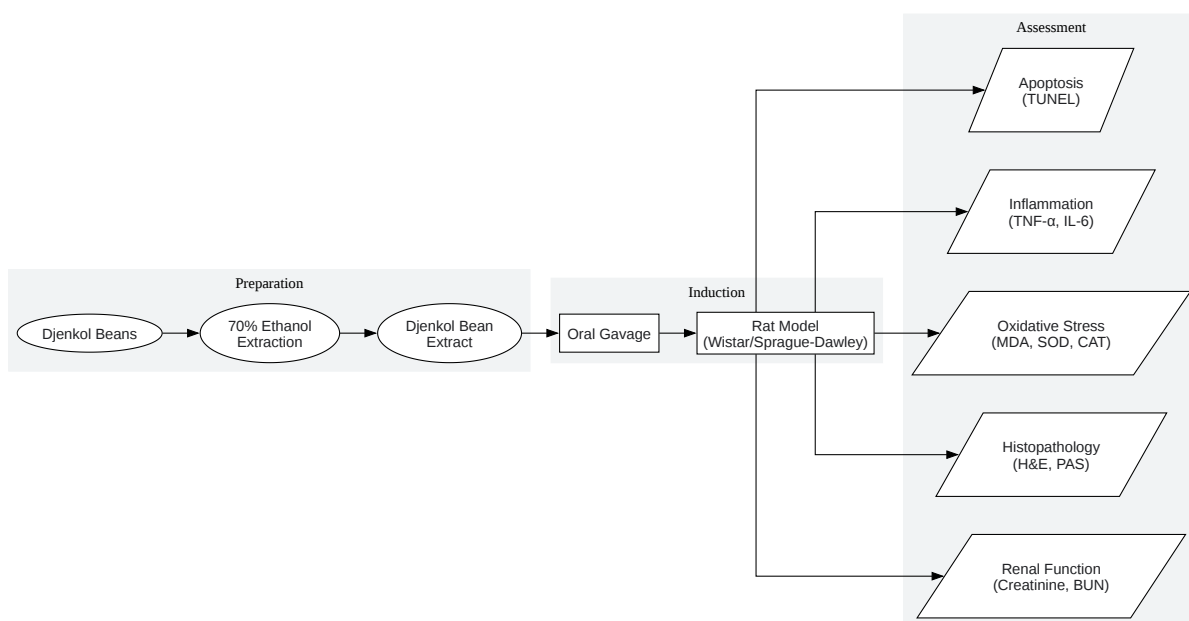
- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
- Paraffin-embedded kidney sections
- Proteinase K
- Fluorescence microscope

Procedure:

- Deparaffinize and rehydrate the kidney tissue sections.
- Perform antigen retrieval as recommended by the kit manufacturer.
- Permeabilize the cells with Proteinase K.

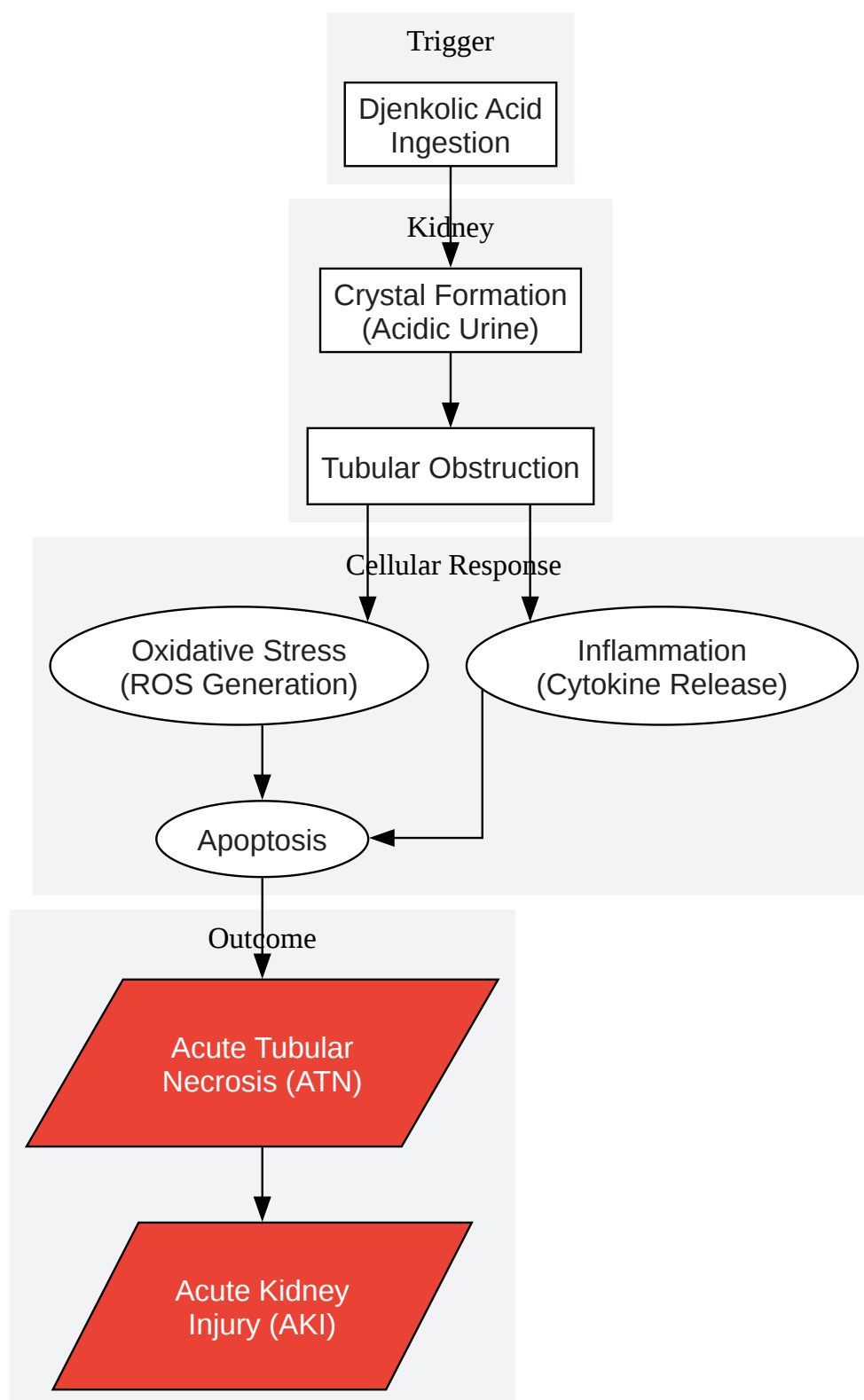
- Follow the TUNEL kit protocol for labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTP.
- Counterstain the nuclei with a suitable dye (e.g., DAPI).
- Visualize and quantify the apoptotic cells using a fluorescence microscope.

Visualization of Pathways and Workflows



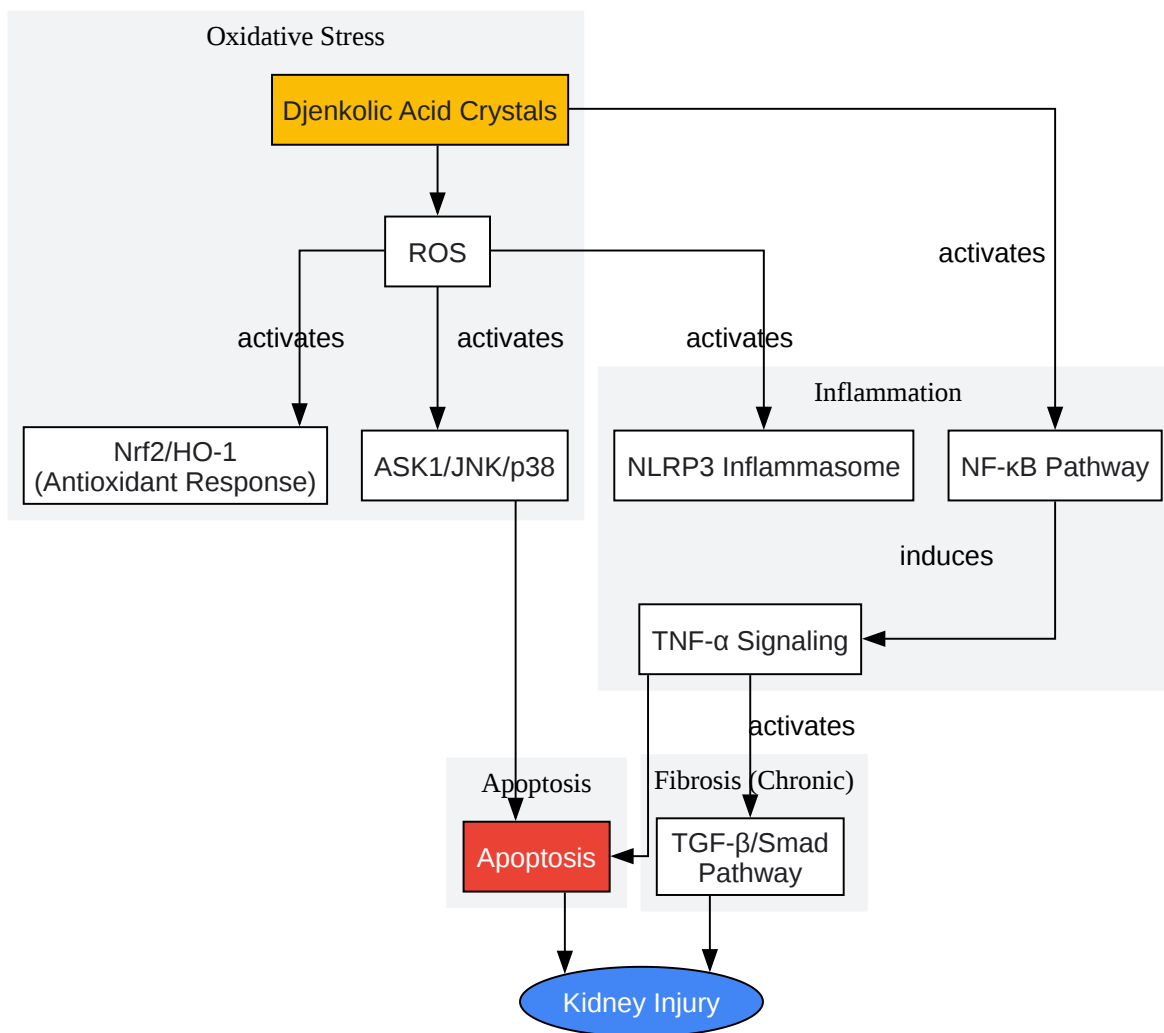
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Experimental workflow for establishing a djenkolism animal model.



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Proposed pathogenesis of djenkolism-induced acute kidney injury.



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Key signaling pathways implicated in djenkolism pathogenesis.

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